(2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
Description
The compound belongs to the α,β-unsaturated acrylonitrile family, characterized by a central thiazole ring substituted with a 4-(2-methylpropyl)phenyl group and a propenenitrile moiety bearing a 4-methoxyphenyl substituent. This structure combines electron-donating (methoxy) and hydrophobic (2-methylpropyl) groups, which influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c1-16(2)12-17-4-8-19(9-5-17)22-15-27-23(25-22)20(14-24)13-18-6-10-21(26-3)11-7-18/h4-11,13,15-16H,12H2,1-3H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMPDVUHYCCRTG-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile, identified by its CAS number 476669-14-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 374.5 g/mol. The structure features a thiazole ring and methoxyphenyl groups, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2OS |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 476669-14-4 |
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit notable antioxidant properties. For example, derivatives containing methoxy and hydroxyl groups have been shown to effectively scavenge free radicals and reduce oxidative stress. The antioxidant activity can be evaluated using methods such as DPPH and ABTS assays .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure suggests it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
The biological mechanisms underlying the activity of (2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.
- Metal Chelation : Some thiazole derivatives possess metal-chelating properties that enhance their antioxidant capabilities by reducing metal ion-induced oxidative damage .
Case Studies
- Anticancer Efficacy : A study evaluating a series of thiazole derivatives found that modifications in the phenyl substituents significantly affected their anticancer activity against human cancer cell lines. The presence of electron-donating groups like methoxy enhanced cytotoxicity compared to electron-withdrawing groups .
- Neuroprotective Effects : Another investigation into related compounds revealed their potential neuroprotective effects through AChE inhibition, suggesting possible applications in treating Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmaceutical agent. The presence of the thiazole moiety is particularly significant, as thiazole derivatives are often associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Anticancer Activity : Preliminary studies suggest that compounds containing thiazole rings can inhibit cancer cell proliferation. The specific arrangement of substituents in (2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile may enhance its efficacy against specific cancer types.
- Antimicrobial Properties : Research indicates that similar compounds exhibit significant antimicrobial activity against a range of pathogens. This suggests that the compound could be developed into an antibiotic or antifungal agent.
Material Science
The unique structural characteristics of (2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile may also lend itself to applications in material science.
- Polymer Chemistry : The nitrile group in the compound can participate in polymerization reactions, potentially leading to the development of novel polymeric materials with enhanced thermal and mechanical properties.
Case Studies
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituents on the phenyl and thiazole rings significantly alter the compound’s behavior. Key analogs include:
Key Observations :
- Electron-Donating vs. Chloro and nitro substituents reduce electron density, favoring charge-transfer interactions .
- Solubility : Methoxy and methylpropyl groups may improve solubility in organic solvents compared to nitro or halogenated analogs, which exhibit higher crystallinity and melting points .
Crystallographic and Packing Behavior
- Anti/Syn Conformers: Analogous compounds like (2Z)-3-(4-diphenylaminophenyl)-2-pyridinylprop-2-enenitrile crystallize with both anti and syn conformers due to solvent interactions, as seen in X-ray diffraction studies . The methoxy group in the target compound may stabilize specific conformers via intramolecular hydrogen bonding.
- π-π Interactions: Derivatives with diphenylamino or methoxyphenyl groups exhibit strong π-π stacking in the solid state, critical for applications in organic electronics .
Photophysical and Electrochemical Properties
- HOMO-LUMO Gaps: DFT calculations on similar acrylonitriles reveal that electron-donating groups (e.g., OCH3) raise HOMO energy levels, narrowing the bandgap. For example, diphenylamino-substituted analogs show HOMO-LUMO gaps of ~3.1 eV , whereas nitro-substituted derivatives have gaps as low as ~2.8 eV .
Q & A
Basic: What are the common synthetic routes for preparing (2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. The prop-2-enenitrile moiety is introduced through a Knoevenagel condensation between a nitrile-containing aldehyde and a ketone. For example, analogs with similar thiazole and enenitrile groups were synthesized using sulfonamido intermediates and characterized via NMR and crystallography . Key steps include:
- Thiazole ring formation using Hantzsch thiazole synthesis.
- Stereoselective Knoevenagel condensation under basic conditions (e.g., piperidine).
- Purification via column chromatography with hexane/ethyl acetate gradients.
Advanced: How can stereoselective challenges in synthesizing the (2Z)-isomer be addressed?
The Z-configuration of the prop-2-enenitrile group is sensitive to reaction conditions. Studies on analogous compounds suggest using bulky bases (e.g., DBU) to favor kinetic control, stabilizing the Z-isomer through steric hindrance . Additionally, low-temperature crystallization (e.g., methanol at −20°C) can isolate the desired isomer. X-ray crystallography is critical for confirming stereochemistry, as seen in structurally similar enenitriles .
Basic: What spectroscopic techniques are used to characterize this compound?
- 1H/13C NMR : Assign methoxyphenyl (δ 3.8 ppm for OCH3), thiazole protons (δ 7.5–8.2 ppm), and nitrile carbon (δ ~118 ppm).
- IR Spectroscopy : Confirm nitrile stretch (~2220 cm⁻¹) and methoxy C-O (1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?
Single-crystal X-ray diffraction provides unambiguous confirmation of the Z-configuration and dihedral angles between aromatic rings. For example, in related thiazole-enenitriles, crystallography revealed intermolecular π-π stacking between thiazole and methoxyphenyl groups, influencing packing motifs . Data collection at low temperatures (100 K) reduces thermal motion artifacts.
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution assays (MIC against Gram+/Gram− bacteria).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the thiazole’s affinity for ATP-binding pockets .
Advanced: How can structure-activity relationships (SAR) optimize bioactivity?
Modify substituents on the 4-(2-methylpropyl)phenyl group to alter lipophilicity and binding affinity. For instance, replacing the methoxy group with electron-withdrawing groups (e.g., nitro) enhances electrophilicity, as seen in nitro-substituted thiazole derivatives with improved activity . Molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins .
Basic: What solvents and conditions stabilize this compound during storage?
Store in amber vials under inert gas (N2/Ar) at −20°C. Use anhydrous DMSO for biological assays to prevent hydrolysis. Avoid protic solvents (e.g., water, alcohols) due to potential nitrile degradation .
Advanced: How to resolve contradictions in bioactivity data across different studies?
Discrepancies often arise from assay conditions (e.g., pH, serum content). Normalize protocols:
- Use standardized cell lines (e.g., ATCC-certified).
- Control for solvent effects (DMSO ≤0.1% v/v).
- Validate results with orthogonal assays (e.g., Western blot alongside MTT) .
Basic: What computational methods predict reactivity or degradation pathways?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites prone to nucleophilic attack.
- HPLC-MS Stability Studies : Monitor degradation products in simulated physiological conditions (pH 7.4, 37°C) .
Advanced: How can copolymerization techniques enhance material properties of derivatives?
While not directly studied for this compound, analogous thiazole-containing monomers have been copolymerized with dimethyldiallylammonium chloride (DMDAAC) to create polycationic materials. Radical initiators (e.g., APS) under N2 yield thermally stable polymers, applicable in dye-fixation or drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
